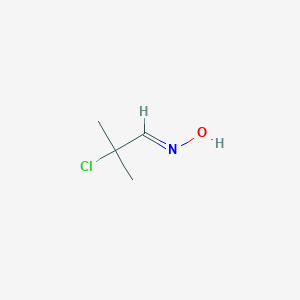

2-Chloro-2-methylpropionaldehyde oxime

Description

Properties

CAS No. |

18537-69-4 |

|---|---|

Molecular Formula |

C4H8ClNO |

Molecular Weight |

121.56 g/mol |

IUPAC Name |

N-(2-chloro-2-methylpropylidene)hydroxylamine |

InChI |

InChI=1S/C4H8ClNO/c1-4(2,5)3-6-7/h3,7H,1-2H3 |

InChI Key |

SZGTXZBWWMKXMH-ZZXKWVIFSA-N |

SMILES |

CC(C)(C=NO)Cl |

Isomeric SMILES |

CC(C)(/C=N/O)Cl |

Canonical SMILES |

CC(C)(C=NO)Cl |

Other CAS No. |

18537-69-4 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes to 2 Chloro 2 Methylpropionaldehyde Oxime

Precursor Synthesis and Halogenation Reactions

The immediate precursor to 2-chloro-2-methylpropionaldehyde oxime is 2-chloro-2-methylpropanal. This alpha-chloro aldehyde is typically synthesized through the direct chlorination of isobutyraldehyde (B47883) or related carbonyl compounds.

Chlorination of Isobutyraldehyde and Related Carbonyl Compounds

The chlorination of isobutyraldehyde is a key step in producing the necessary precursor for the target oxime. This reaction involves the substitution of the alpha-hydrogen atom of the aldehyde with a chlorine atom. Various chlorinating agents can be employed, with elemental chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂) being common choices.

The reaction conditions can significantly influence the yield and purity of the desired product, 2-chloro-2-methylpropanal. For instance, conducting the chlorination in the presence of an organic solvent can improve the reaction's selectivity and yield. Solvents such as 1,2-dichloroethane or N,N-dimethylformamide have been utilized to facilitate the reaction and control the temperature. google.com

Formation of 2-Chloro-2-methylpropanal

The direct chlorination of isobutyraldehyde leads to the formation of 2-chloro-2-methylpropanal. Research has demonstrated that passing chlorine gas through a solution of isobutyraldehyde in an organic solvent at controlled temperatures results in good yields of the chlorinated aldehyde. google.com For example, a process involving the reaction of isobutyraldehyde with chlorine in 1,2-dichloroethane at 10-15°C has been reported to produce 2-chloro-2-methylpropanal with a purity of 98% and a yield of 73.3%. google.com In another instance, using N,N-dimethylformamide as the solvent and maintaining the temperature between 20-40°C, a yield of 86.38% has been achieved after vacuum distillation. google.com

Alternatively, sulfuryl chloride can be used as a chlorinating agent. A procedure involving the dropwise addition of sulfuryl chloride to isobutyraldehyde, followed by heating, has been described for the synthesis of 2-chloro-2-methylpropanal.

Table 1: Synthesis of 2-Chloro-2-methylpropanal via Chlorination of Isobutyraldehyde

| Chlorinating Agent | Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Chlorine (Cl₂) | 1,2-Dichloroethane | 10-15 | 73.3 | 98 | google.com |

| Chlorine (Cl₂) | N,N-Dimethylformamide | 20-40 | 86.38 | Not Specified | google.com |

| Sulfuryl Chloride (SO₂Cl₂) | None | <40, then 45 | 37 | Not Specified |

Oxime Formation Reactions and Conditions

The conversion of 2-chloro-2-methylpropanal to its corresponding oxime is achieved through a condensation reaction with a hydroxylamine (B1172632) derivative.

Condensation with Hydroxylamine and Hydroxylammonium Salts

The standard method for preparing oximes involves the reaction of an aldehyde or ketone with hydroxylamine or its salts, most commonly hydroxylamine hydrochloride (NH₂OH·HCl). In the case of this compound, the carbonyl group of 2-chloro-2-methylpropanal reacts with hydroxylamine to form the C=N-OH functionality characteristic of an oxime.

When using hydroxylamine hydrochloride, a base is typically required to neutralize the hydrochloric acid formed during the reaction and to liberate the free hydroxylamine, which is the active nucleophile. Common bases used for this purpose include sodium carbonate, sodium hydroxide, or pyridine. The reaction is generally carried out in a suitable solvent, such as ethanol or methanol, often with heating to drive the reaction to completion.

Reaction Medium and Catalysis in Oxime Synthesis

The choice of reaction medium and the use of catalysts can significantly impact the efficiency of oxime synthesis. While traditional methods often employ organic solvents, there is a growing interest in more environmentally friendly approaches.

Recent research has explored solvent-free conditions, often referred to as "grindstone chemistry," where the solid reactants are ground together, sometimes with a solid catalyst like bismuth(III) oxide (Bi₂O₃), to promote the reaction. nih.gov This method can lead to high yields in very short reaction times. Another green approach involves conducting the reaction in an aqueous medium, which can be facilitated by a phase-transfer catalyst such as Hyamine®. yccskarad.com Natural acids have also been investigated as catalysts for oxime formation. ijprajournal.com

For the synthesis of this compound, while specific catalytic studies are not extensively documented in readily available literature, the general principles of oxime formation suggest that a weakly basic or mildly acidic medium would be favorable. The reaction mechanism is known to be catalyzed by both acid and base.

Multi-Step Synthesis Pathways Involving this compound

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical field.

Isobutylene-Based Synthetic Strategies and Intermediate Dimer Formation

One of the documented methods for preparing the target oxime involves the use of isobutylene as the starting material. This strategy typically involves a reaction with nitrosyl chloride. google.com However, this route is associated with significant challenges, particularly in an industrial setting. google.com

The process requires stringent and energy-intensive reaction conditions, including maintaining low temperatures between -10°C and -20°C. google.com A major drawback of this method is the quality of the intermediate product. The reaction involving isobutylene tends to generate the this compound intermediate as a dipolymer of poor quality, with content reported to be as low as 60%. google.com This low purity of the intermediate complicates subsequent reaction steps and the purification of the final product. google.com Furthermore, isobutylene is a flammable and explosive liquefied gas, posing significant safety risks during large-scale production. google.com The alpha-hydroxyaldehyde oxime, a related compound, is also noted to be unstable and is believed to form a dimer. google.com

Table 1: Comparison of Isobutylene-Based Synthesis Characteristics

| Parameter | Description | Source(s) |

| Starting Material | Isobutylene (liquefied gas) | google.com |

| Primary Reagent | Nitrosyl chloride | google.com |

| Temperature | -10°C to -20°C | google.com |

| Key Challenge | Formation of a low-purity intermediate dipolymer (≤60% content) | google.com |

| Safety Concerns | Use of flammable and explosive raw material | google.com |

| Energy Profile | High energy consumption due to low-temperature requirements | google.com |

Isobutyraldehyde-Based Industrial and Laboratory Methods

A more common and industrially preferred method for synthesizing this compound begins with isobutyraldehyde. google.com This process is generally carried out in two main stages: the chlorination of isobutyraldehyde to form the intermediate 2-chloro-2-methylpropionaldehyde, followed by the oximation of this intermediate.

The initial chlorination step involves reacting isobutyraldehyde with chlorine gas. To improve reaction control and yield, the isobutyraldehyde is typically dissolved in an organic solvent. google.com Suitable solvents for this reaction include hydrocarbons, alcohols, and amides, such as N,N-dimethylformamide. google.com The reaction is conducted under stirring, with the temperature maintained between 0°C and 50°C. google.com

Following the chlorination, the resulting 2-chloro-2-methylpropionaldehyde is converted to the final oxime. This is achieved through a standard oximation reaction, which involves treating the aldehyde with a hydroxylamine-generating reagent, such as hydroxylamine hydrochloride or hydroxylamine sulfate, often in the presence of a base to neutralize the acid salt. google.comresearchgate.net

Detailed Chlorination Step Example: In a laboratory preparation, 72.7g of isobutyraldehyde and 112g of N,N-dimethylformamide are placed in a reaction flask. While stirring and maintaining a temperature of 20-40°C, 71.0g of chlorine is introduced. After the reaction is complete, the mixture is subjected to vacuum distillation to yield 2-chloro-2-methylpropionaldehyde. google.com

Optimization of Synthetic Yields and Purity in Preparative Chemistry

Significant efforts in the preparative chemistry of this compound have focused on optimizing reaction conditions to maximize yield and purity, particularly for the isobutyraldehyde-based route. The use of a solvent in the chlorination of isobutyraldehyde is a key optimization that addresses the shortcomings of the isobutylene method. google.com

By dissolving isobutyraldehyde in a suitable solvent, the chlorination reaction becomes more controlled, leading to a significant improvement in the yield of 2-chloro-2-methylpropionaldehyde, which can reach as high as 90%. google.com The optimal temperature range for this step is noted to be between 25°C and 35°C. google.com This method avoids the hazardous materials and extreme cold temperatures associated with the isobutylene process, making it more suitable for large-scale industrial production. google.com The higher purity of the 2-chloro-2-methylpropionaldehyde intermediate obtained from this method is crucial for the subsequent oximation step, leading to a better quality final product.

Table 2: Optimized Parameters for the Chlorination of Isobutyraldehyde

| Parameter | Condition | Outcome | Source(s) |

| Starting Material | Isobutyraldehyde | - | google.com |

| Solvent | Organic solvents (e.g., N,N-dimethylformamide, hydrocarbons, alcohols) | Improved reaction control and safety | google.com |

| Temperature | 0-50°C (Preferred: 25-35°C) | High reaction efficiency | google.com |

| Yield | Can reach 90% | Favorable for industrial production | google.com |

| Purification | Vacuum Distillation | Isolation of pure 2-chloro-2-methylpropionaldehyde | google.com |

Mechanistic Investigations of 2 Chloro 2 Methylpropionaldehyde Oxime Reactivity

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The carbon atom bonded to the chlorine in 2-chloro-2-methylpropionaldehyde oxime is a tertiary alkyl halide. This structural feature is paramount in determining the mechanism of nucleophilic substitution. The principles of these reactions are well-understood through studies of analogous compounds, such as 2-chloro-2-methylpropane.

SN1 and SN2 Reaction Mechanisms with 2-Chloro-2-methylpropane Analogues

Nucleophilic substitution reactions primarily proceed via two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). ulethbridge.ca The structure of the alkyl halide is a critical factor in determining which pathway is favored. masterorganicchemistry.combrainkart.com

The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ulethbridge.camasterorganicchemistry.com This mechanism is sensitive to steric hindrance; bulky groups around the reaction center impede the nucleophile's approach. masterorganicchemistry.comspcmc.ac.in Consequently, SN2 reactions are fastest for methyl and primary halides and are significantly slower for secondary halides. Tertiary halides, like 2-chloro-2-methylpropane, are generally considered unreactive via the SN2 mechanism due to the severe steric hindrance presented by the three alkyl groups. brainkart.comspcmc.ac.inquora.com

The SN1 reaction , in contrast, is a multi-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. study.comstudy.com This is followed by a rapid attack of the nucleophile on the carbocation. study.comstudy.com The rate of an SN1 reaction is therefore dependent on the stability of the carbocation formed. Tertiary alkyl halides, such as 2-chloro-2-methylpropane, readily undergo SN1 reactions because they form highly stable tertiary carbocations. quora.compharmaguideline.comchemist.sg The electron-donating alkyl groups help to stabilize the positive charge on the carbocation. chemist.sg Given that the chlorinated carbon in this compound is also tertiary, it is expected to react predominantly through an SN1 mechanism. quora.comchemist.sg

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms for Tertiary Alkyl Halides

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Alkyl Halide] ulethbridge.capressbooks.pub | Rate = k[Alkyl Halide][Nucleophile] ulethbridge.capressbooks.pub |

| Mechanism | Two steps, involves a carbocation intermediate study.compressbooks.pub | One concerted step masterorganicchemistry.compressbooks.pub |

| Substrate Reactivity | 3° > 2° > 1° > Methyl masterorganicchemistry.compharmaguideline.com | Methyl > 1° > 2° > 3° masterorganicchemistry.com |

| Stereochemistry | Racemization at the reaction center pressbooks.pub | Inversion of configuration ulethbridge.capressbooks.pub |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) pharmaguideline.compressbooks.pub | Favored by strong nucleophiles (e.g., OH⁻, CN⁻) pharmaguideline.compressbooks.pub |

| Solvent | Favored by polar protic solvents pressbooks.publibretexts.org | Favored by polar aprotic solvents pressbooks.publibretexts.org |

| Leaving Group | Requires a good leaving group pharmaguideline.comaakash.ac.in | Requires a good leaving group pharmaguideline.comaakash.ac.in |

Reactivity of the Oxime Functional Group

The oxime group (C=N-OH) is a versatile functional group with its own distinct reactivity, including isomerization, derivatization, and cleavage.

Isomerization Phenomena (E/Z Isomerism)

The carbon-nitrogen double bond in oximes restricts rotation, leading to the possibility of geometric isomerism. adichemistry.comwikipedia.org These isomers are designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together). The assignment is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N double bond. adichemistry.com If the higher-priority groups on the carbon and nitrogen atoms are on the same side of the double bond, the isomer is Z. If they are on opposite sides, the isomer is E. adichemistry.com

For this compound, the substituents on the carbon are the 2-chloro-2-methylpropyl group and a hydrogen atom. The substituents on the nitrogen are the hydroxyl group and a lone pair of electrons. The interconversion between E and Z isomers can occur, often catalyzed by heat or acid. researchgate.netthieme-connect.com The position of the equilibrium between the isomers is temperature-dependent. thieme-connect.comresearchgate.net Computational methods can be used to help determine the configuration of the isomers. rsc.org

Formation of Oxime Derivatives and Adducts

The oxime group can undergo various reactions to form derivatives and adducts. The oxygen atom of the hydroxyl group is nucleophilic and can be alkylated or acylated. For example, reacting an oxime with alkylating agents like allyl bromide or benzyl bromide in the presence of a base can yield O-alkylated oxime ethers. mdpi.com

Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbyjus.combritannica.com This reaction is reversible. The oxime functional group itself can participate in further reactions. For instance, the N-O bond in oximes is relatively weak and can be cleaved under certain conditions, allowing oximes to be used as synthons in the construction of nitrogen-containing heterocycles. mdpi.com The unpaired electron in oxime radicals can be delocalized between the nitrogen and oxygen atoms, enabling the formation of both C-N and C-O bonds in cyclization reactions. nih.gov

Hydrolytic Cleavage Mechanisms of Oximes

Oximes can be hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine, typically by heating in the presence of an inorganic acid. wikipedia.org The hydrolysis of oximes is acid-catalyzed, consistent with a mechanism that is accelerated by protonation. nih.govscispace.com This process is reversible. scispace.comscispace.com

Studies comparing the hydrolytic stability of various C=N double-bonded compounds have shown that oximes are significantly more stable than analogous hydrazones. nih.govscispace.com For example, at a pD of 7.0, the rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone. scispace.com This enhanced stability makes the oxime linkage a preferred choice for bioconjugation applications where stability is crucial. nih.govscispace.com

Table 2: Relative Hydrolytic Stability of C=N Bonds (at pD 7.0)

| Conjugate Type | Relative Hydrolysis Rate | Reference |

| Methylhydrazone | ~600x | scispace.com |

| Acetylhydrazone | ~300x | scispace.com |

| Semicarbazone | ~160x | scispace.com |

| Oxime | 1x (Baseline) | nih.govscispace.com |

Carbon-Carbon and Carbon-Nitrogen Bond Transformations

The reactivity of the this compound skeleton is characterized by transformations involving both carbon-carbon and carbon-nitrogen bonds. These reactions are often initiated by cleavage of the N–O bond, leading to the formation of highly reactive intermediates such as iminyl radicals. mdpi.comnih.gov The subsequent pathways of these intermediates, including fragmentation and cyclization, are central to the synthetic utility of oximes. nih.govnih.gov

The chemical behavior of this compound is dictated by the potential for both electrophilic and radical reaction pathways. The carbon-nitrogen double bond (C=N) is inherently polar, making the carbon atom susceptible to nucleophilic attack and the nitrogen available for electrophilic addition.

However, a significant area of investigation for oximes and their derivatives involves radical pathways. researchgate.net These reactions are typically initiated by the homolytic cleavage of the N-O bond, a process that can be triggered thermally, photochemically, or through single-electron transfer (SET) with a transition metal or photosensitizer. nih.govnsf.gov This cleavage generates a nitrogen-centered iminyl radical. nsf.gov

For a derivative of this compound, this process would yield an iminyl radical intermediate. Iminyl radicals are versatile species that can undergo several transformations:

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor.

Addition to π-systems: It can add to alkenes or alkynes, forming new C-N bonds. nsf.gov

Cyclization: If an unsaturated moiety is present elsewhere in the molecule, intramolecular cyclization can occur. nih.gov

β-C-C Bond Cleavage: A crucial pathway for iminyl radicals derived from ketoximes is the cleavage of an adjacent C-C bond, which generates a cyanoalkyl radical. nih.gov In the case of the iminyl radical from this compound, this would involve cleavage of the bond between the iminyl carbon and the quaternary carbon, potentially leading to fragmentation.

Control experiments in related systems using radical scavengers like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) have been used to confirm the involvement of radical pathways in these transformations. cell.com The absence of reaction inhibition by such scavengers would suggest that a radical pathway may not be involved in a specific transformation. cell.com

Oxime esters are frequently used as precursors for generating iminyl radicals due to the relatively weak N–O bond, which has a bond dissociation energy of approximately 33–37 kcal·mol⁻¹ in some O-phenyl oxime ethers. mdpi.com The cleavage of the N–O bond in an oxime ester, such as an O-acyl derivative of this compound, is a key step in many synthetic transformations. nih.gov

This N–O bond cleavage is typically achieved via a single-electron transfer (SET) reduction, which can be induced by photocatalysts or transition metals. nih.govnih.gov The process results in the formation of an iminyl radical and the corresponding carboxylate anion, which may subsequently lose CO₂ to form a carbon-centered radical. mdpi.com

The general mechanism can be summarized as:

Single-Electron Transfer (SET): The oxime ester receives an electron from a catalyst.

N–O Bond Fragmentation: The resulting radical anion rapidly fragments, breaking the N–O bond to produce an iminyl radical and a carboxylate.

Subsequent Reactions: The iminyl radical then engages in further reactions, such as β-C-C bond cleavage to produce cyanoalkyl radicals, which can be utilized in various synthetic applications. nih.govnih.gov

Density Functional Theory (DFT) computations on model oxime esters have indicated that N–O cleavage is thermodynamically favored over the alternative O–C(O) bond cleavage. mdpi.com This selective cleavage is fundamental to the predictable reactivity of oxime esters in generating radical species for carbon-carbon and carbon-nitrogen bond-forming reactions. nih.gov

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies are essential for understanding the mechanisms of reactions involving this compound. These studies provide quantitative data on reaction rates, activation barriers, and the influence of reaction conditions, allowing for the optimization of synthetic procedures and a deeper insight into the reaction pathways.

The rates of reactions involving oximes, such as oxidative deoximination, are often studied to elucidate the reaction mechanism. In studies of related oximes, reactions have shown a first-order dependence on both the oxime and the oxidizing agent. researchgate.net By measuring the reaction rate constants (k) at different temperatures, key activation parameters such as the enthalpy of activation (ΔH#), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#) can be determined using the Eyring equation.

The activation parameters provide valuable information about the transition state of the rate-determining step. For instance, a large negative value for ΔS# suggests a highly ordered transition state, which can support a proposed cyclic mechanism or an associative step. researchgate.net Conversely, a positive ΔS# indicates a more disordered, often dissociative, transition state.

Below is a table of representative kinetic data for the oxidation of various aldoximes, illustrating the typical range of values for these parameters.

| Oxime | k (at 298 K) (dm³ mol⁻¹ s⁻¹) | ΔH# (kJ mol⁻¹) | ΔS# (J K⁻¹ mol⁻¹) | ΔG# (at 298 K) (kJ mol⁻¹) |

| Benzaldehyde Oxime | 1.25 x 10⁻³ | 45.5 ± 0.8 | -155 ± 3 | 91.8 ± 1.5 |

| 4-Chlorobenzaldehyde Oxime | 1.58 x 10⁻³ | 42.1 ± 0.5 | -166 ± 2 | 91.6 ± 1.1 |

| 4-Methylbenzaldehyde Oxime | 0.89 x 10⁻³ | 48.2 ± 0.9 | -148 ± 3 | 92.3 ± 1.8 |

| 4-Methoxybenzaldehyde Oxime | 0.63 x 10⁻³ | 52.3 ± 1.1 | -135 ± 4 | 92.5 ± 2.2 |

This table presents illustrative data based on studies of related compounds to show typical values for activation parameters in oxime reactions. researchgate.net

The kinetics of reactions involving this compound can be significantly influenced by the pH and ionic strength of the reaction medium.

Influence of Ionic Strength: The ionic strength of the medium affects the rate of reactions that involve charged species in the rate-determining step. According to the Debye-Hückel theory and its extensions, an increase in ionic strength will:

Increase the rate constant if the reacting species have charges of the same sign.

Decrease the rate constant if the reacting species have charges of opposite signs.

Have a negligible effect if at least one of the reactants in the rate-determining step is neutral.

Studies on the effect of ionic strength on various reactions, such as the oxidation of ascorbic acid, have been used to elucidate the charges of the species involved in the transition state. researchgate.net For reactions of this compound, investigating the dependence of the rate constant on ionic strength could similarly provide evidence for or against the involvement of charged intermediates in the rate-limiting step of a proposed mechanism. In some aqueous degradation studies of other organic compounds, ionic strength was found to have no significant effect on reaction rates. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 2 Methylpropionaldehyde Oxime

Spectroscopic Techniques for Molecular Structure Assignment

Spectroscopic methods are fundamental in elucidating the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) provide complementary information about the connectivity of atoms, molecular weight, and functional groups present in a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Oxime Derivatives

High-Resolution NMR spectroscopy is a powerful tool for determining the precise structure of molecules. By analyzing the chemical shifts, spin-spin couplings, and integration of signals in ¹H and ¹³C NMR spectra, the electronic environment and connectivity of each atom can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of an oxime derivative provides key information about the hydrogen atoms in the molecule. For a compound like 2-Chloro-2-methylpropionaldehyde oxime, we can predict the expected signals by examining a similar structure, 2-chloro-2-methylpropanal. In the spectrum of 2-chloro-2-methylpropanal, the aldehyde proton appears as a singlet at approximately 9.42 ppm, and the six equivalent methyl protons appear as a multiplet between 1.56-1.87 ppm nih.gov. For the corresponding oxime, the aldehydic proton would be replaced by a proton attached to the oxime nitrogen, which would likely appear in a different region of the spectrum, typically downfield. The methyl protons would likely remain in a similar region but might experience a slight shift due to the change in the functional group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. In 2-chloro-2-methylpropanal, the carbonyl carbon exhibits a signal at 194.9 ppm, the carbon atom bonded to chlorine at 69.3 ppm, and the methyl carbons at 25.8 ppm nih.gov. For this compound, the C=NOH carbon would be expected to have a chemical shift in the range of 140-160 ppm, a significant shift from the aldehyde carbonyl carbon. The chemical shifts of the other carbon atoms would also be influenced by the presence of the oxime group.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH=N | ~7.0-8.5 | ~140-160 |

| C-Cl | - | ~65-75 |

| CH₃ | ~1.5-2.0 | ~20-30 |

| N-OH | ~9.0-12.0 | - |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. A key feature in the mass spectrum would be the presence of an M+2 peak with an intensity of about one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of the molecular ion would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for oximes can include α-cleavage and McLafferty rearrangement nih.gov. For this specific compound, potential fragment ions could arise from the loss of a chlorine atom, a methyl group, or the hydroxyl group. Analysis of the fragmentation of the related compound, 2-chloro-2-methylpropane, shows a very small molecular ion peak, indicating easy fragmentation, with the base peak at m/z 57, corresponding to the tert-butyl cation researchgate.net. A similar instability might be expected for the molecular ion of this compound.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

| [M]⁺ | Corresponds to Molecular Weight |

| [M-CH₃]⁺ | M - 15 |

| [M-OH]⁺ | M - 17 |

| [M-Cl]⁺ | M - 35 |

| [C(CH₃)₂Cl]⁺ | 77/79 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The IR spectrum of an oxime typically shows characteristic absorption bands. A broad band in the region of 3150-3650 cm⁻¹ is attributed to the O-H stretching vibration of the oxime group purdue.edu. The C=N stretching vibration usually appears in the range of 1620-1690 cm⁻¹ purdue.edu. The N-O stretching vibration is observed around 930-960 cm⁻¹. For this compound, one would also expect to see C-H stretching vibrations for the methyl groups around 2850-3000 cm⁻¹ and a C-Cl stretching vibration, typically in the fingerprint region below 800 cm⁻¹. The IR spectrum of the analogous 2-methylpropanal shows strong C-H stretching bands and a very prominent C=O stretching peak around 1700-1750 cm⁻¹, which would be absent in the oxime and replaced by the C=N stretching band chemsrc.comresearchgate.net.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (oxime) | 3150-3650 (broad) |

| C-H (alkane) | 2850-3000 |

| C=N (oxime) | 1620-1690 |

| N-O (oxime) | 930-960 |

| C-Cl | < 800 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Structure and Unit Cell Parameters

While the crystal structure of this compound has not been reported, we can infer its likely crystal packing and unit cell characteristics by examining a related halogenated oxime, 5-Chloro-1H-isatin-3-oxime. This compound crystallizes in the monoclinic space group P2₁/n nih.gov. The unit cell parameters for such a crystal would define the dimensions and shape of the repeating unit in the crystal lattice. For a monoclinic system, the unit cell is described by three unequal axes (a, b, c) with two right angles (α = γ = 90°) and one non-90° angle (β).

The determination of these parameters is the first step in a full crystal structure analysis and provides fundamental information about the solid-state packing of the molecules.

Interactive Data Table: Illustrative Crystal and Unit Cell Parameters for a Halogenated Oxime

| Parameter | Example Value (for 5-Chloro-1H-isatin-3-oxime) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value would be here |

| b (Å) | Value would be here |

| c (Å) | Value would be here |

| α (°) | 90 |

| β (°) | Value would be here |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in Oxime Systems

Hydrogen bonding is a dominant intermolecular force in the crystal structures of oximes, significantly influencing their physical properties. The oxime functional group is both a hydrogen bond donor (the -OH group) and an acceptor (the nitrogen and oxygen atoms).

In the solid state, oximes commonly form hydrogen-bonded dimers or chains researchgate.net. The most prevalent hydrogen-bonding motif is the R₂²(6) ring, where two oxime molecules form a cyclic dimer through O-H···N hydrogen bonds researchgate.net. Another common arrangement is the C(3) chain, where molecules are linked head-to-tail via O-H···N hydrogen bonds researchgate.net.

Interactive Data Table: Common Hydrogen Bonding Parameters in Oxime Crystal Structures

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) |

| O-H···N | 2.7 - 2.9 | 150 - 180 |

| O-H···O | 2.6 - 2.8 | 160 - 180 |

| C-H···Cl | ~2.9 | ~134 |

Polymorphism and Crystallographic Studies of Related Halogenated Oximes

The solid-state arrangement of oximes is predominantly governed by robust hydrogen bonding involving the oxime's hydroxyl group (-OH) as a donor and the nitrogen atom as an acceptor. acs.orgscispace.com This interaction typically leads to the formation of predictable supramolecular synthons, such as cyclic dimers or extended catemeric chains. acs.org A systematic examination of oxime crystal structures reveals that aldoximes and ketoximes frequently form dimers through intermolecular −O–H···N hydrogen bonds. acs.orgscispace.com

The introduction of halogen atoms into the oxime structure provides an additional, competing non-covalent interaction: the halogen bond. nih.gov This interaction, where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile like an oxygen atom, can significantly influence or alter the crystal packing. acs.orgnih.gov In many halogenated oximes, individual hydrogen-bonded dimers are interconnected via halogen bonds, for instance, between an iodine or bromine atom of one molecule and the oxygen atom of an adjacent molecule. acs.orgscispace.com This interplay between strong hydrogen bonding and weaker, yet structurally significant, halogen bonding can give rise to complex crystalline architectures. nih.gov

This competition between different intermolecular forces is a key factor in the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. While some halogenated oximes crystallize as a single form, others exhibit polymorphism. nih.gov For example, studies on a series of 5-halogeno-1H-isatin-3-oximes revealed that the chloro-substituted derivative did not display polymorphism, whereas the bromo- and iodo-substituted analogues were found to exist in two and four polymorphic forms, respectively. nih.gov This highlights the critical role that the specific halogen plays in directing the molecular self-organization in the solid state. nih.govresearchgate.net

Table 1: Polymorphism in 5-Halogeno-1H-isatin-3-oxime Derivatives Data sourced from crystallographic studies reported in Molecules (2024). nih.gov

| Compound | Halogen Substituent | Number of Polymorphs Observed |

|---|---|---|

| 5-chloro-1H-isatin-3-oxime | Chlorine | 1 |

| 5-bromo-1H-isatin-3-oxime | Bromine | 2 |

| 5-iodo-1H-isatin-3-oxime | Iodine | 4 |

Conformational Analysis and Isomeric Purity Characterization

The presence of the C=N double bond in this compound gives rise to geometric isomerism, resulting in two possible isomers: E (anti) and Z (syn). The characterization and determination of isomeric purity are critical for understanding the compound's properties and reactivity. A combination of advanced spectroscopic methods and computational analysis is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for distinguishing between oxime isomers. nih.gov Carbon-13 NMR is particularly effective, as the chemical shifts of the carbon atoms alpha (α) to the oxime carbon are dependent on their orientation relative to the hydroxyl group. cdnsciencepub.com A notable difference in chemical shift (Δδ) is typically observed for the α-carbon that is syn versus the one that is anti to the -OH group, allowing for conformational assignment. cdnsciencepub.com

Proton NMR (¹H NMR) also provides crucial information. The chemical shift of the aldehydic proton can differ between the E and Z isomers. nih.gov Furthermore, two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), provide unambiguous proof of configuration. mdpi.com NOESY experiments detect through-space correlations between protons that are in close proximity. A cross-peak between the oxime proton (-OH) and the aldehydic proton (-CH=N) would confirm the Z (syn) isomer, whereas its absence would suggest the E (anti) configuration. mdpi.com

Computational studies, often using Density Functional Theory (DFT), complement experimental data by providing insights into the thermodynamic stability of the isomers. mdpi.com These calculations can determine the Gibbs free energies of the E and Z forms, predicting which isomer is more stable. mdpi.com Theoretical calculations are also used to model the transition states and determine the energy barriers for E/Z-isomerization, which for many oximes are high enough to prevent spontaneous interconversion at room temperature. mdpi.com

Table 2: Techniques for Isomeric Purity Characterization of Oximes

| Technique | Principle | Application and Findings |

|---|---|---|

| ¹H NMR | Measures the chemical environment of protons. | Differentiates isomers based on the chemical shift of protons near the C=N bond. nih.gov |

| ¹³C NMR | Measures the chemical shift of carbon atoms. | Assigns stereochemistry based on the chemical shift difference of carbons α to the oxime group, depending on their syn or anti position relative to the -OH group. cdnsciencepub.com |

| NOESY (2D NMR) | Detects through-space interactions between nearby protons. | Unambiguously determines isomeric configuration by identifying protons in close spatial proximity, such as the oxime -OH and the adjacent -CH proton in the Z isomer. mdpi.com |

| Computational Chemistry (DFT) | Calculates the electronic structure and energy of molecules. | Determines the relative thermodynamic stability of E and Z isomers and calculates the energy barrier for their interconversion. mdpi.com |

Computational Chemistry and Theoretical Modeling of 2 Chloro 2 Methylpropionaldehyde Oxime

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-chloro-2-methylpropionaldehyde oxime. These methods allow for the detailed examination of its electronic and geometric structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP or PBE1PBE with basis sets such as 6-31+G* or 6-311G**(d,p), can be utilized to determine a variety of molecular properties. biointerfaceresearch.comresearchgate.net These calculations provide optimized molecular geometry, including bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity.

Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. biointerfaceresearch.com A smaller energy gap suggests higher reactivity. biointerfaceresearch.com Furthermore, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution and are invaluable for predicting regions of electrophilic and nucleophilic reactivity. biointerfaceresearch.com

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific literature for this exact molecule is not available.)

| Property | Value |

| Optimized Energy (Hartree) | -789.12345 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -0.45 |

| HOMO-LUMO Gap (eV) | 6.44 |

| Dipole Moment (Debye) | 2.15 |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These approaches, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for conformational and electronic analysis. For a molecule like this compound, which possesses rotational freedom around its single bonds, ab initio calculations can be employed to perform a comprehensive conformational analysis. nih.gov This involves identifying all possible stable conformers and determining their relative energies to predict the most populated conformations at a given temperature. nih.gov

Such analyses are crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its three-dimensional structure. The results can reveal the preferred spatial arrangement of the chloro, methyl, and oxime functional groups, which in turn influences intermolecular interactions.

Prediction of Reactivity and Reaction Mechanisms through Computational Simulation

Computational simulations are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its chemical transformations.

The study of chemical reactions at a molecular level involves the identification of transition states and the calculation of activation energy barriers. For this compound, this could involve modeling reactions such as hydrolysis, oxidation, or rearrangement. nih.govmdpi.com By locating the transition state structure for a given reaction pathway, the activation energy can be calculated, providing a quantitative measure of the reaction's feasibility. A lower energy barrier corresponds to a faster reaction rate. These computational models can also offer detailed geometric information about the transition state, revealing the precise arrangement of atoms at the peak of the reaction coordinate.

Oximes are known to undergo various reactions, including nucleophilic attack and rearrangements. nih.gov Computational simulations can model the attack of a nucleophile on the carbon atom of the oxime group or other electrophilic centers within this compound. nih.gov These simulations can map out the entire reaction pathway, from reactants to products, via the transition state.

For instance, the Beckmann rearrangement is a classic reaction of oximes, and its mechanism for this specific molecule could be investigated computationally. nih.gov This would involve modeling the protonation of the oxime hydroxyl group, followed by the migration of the alkyl group and subsequent hydrolysis. The calculated energy profile for such a pathway would provide valuable insights into the reaction mechanism and the factors that control it.

Table 2: Hypothetical Energy Barriers for Simulated Reactions of this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific literature for this exact molecule is not available.)

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic attack by Hydroxide | 15.2 | 12.5 |

| Beckmann Rearrangement (acid-catalyzed) | 25.8 | 20.1 |

Studies on Protonation Equilibria and Solvation Effects

The chemical behavior of this compound can be significantly influenced by its environment, particularly in solution. Computational studies can address these effects through the investigation of protonation equilibria and solvation. The pKa of the oxime group, which is a measure of its acidity, can be predicted using computational methods. This is crucial for understanding its ionization state at different pH values.

Solvation effects are typically incorporated into calculations using continuum solvation models, such as the Polarizable Continuum Model (PCM). biointerfaceresearch.com These models simulate the presence of a solvent by treating it as a continuous medium with a specific dielectric constant. By performing calculations with and without the solvation model, one can quantify the effect of the solvent on the molecule's geometry, electronic properties, and reactivity. For instance, a polar solvent might stabilize charged intermediates or transition states, thereby altering reaction rates and mechanisms compared to the gas phase.

Calculation of Free Energies of Protonation (fep) and pKa Values

The calculation of the free energy of protonation and the subsequent determination of pKa values are fundamental in characterizing the acidity of this compound. These calculations are typically performed using high-level quantum mechanical methods. The process involves computing the Gibbs free energy change for the dissociation of the oxime's hydroxyl proton.

A common theoretical approach involves the use of thermodynamic cycles in conjunction with quantum chemical calculations. The free energy of deprotonation in the gas phase is first calculated, and then solvation free energies for the proton and the corresponding anionic and neutral species are computed separately. The pKa value is then derived using the following equation:

pKa = (ΔGsolv(A-) - ΔGsolv(HA) + ΔGgas(deprotonation)) / (2.303 RT) + pKa(H+)

where ΔG*solv represents the solvation free energy of the respective species, and ΔGgas(deprotonation) is the gas-phase free energy of deprotonation.

Such calculations would elucidate the influence of the electron-withdrawing chloro group and the electron-donating methyl group on the acidity of the oxime's hydroxyl group. It is anticipated that the chloro group at the alpha-position would increase the acidity (lower the pKa) compared to an unsubstituted analogue.

Polarizable Continuum Models for Solvation Effects

To accurately model chemical processes in solution, the effect of the solvent must be taken into account. Polarizable Continuum Models (PCMs) are a widely used class of implicit solvation models that represent the solvent as a continuous dielectric medium. q-chem.comq-chem.com This approach allows for the calculation of solvation free energies, which are crucial for determining pKa values and understanding reaction mechanisms in solution. q-chem.comq-chem.com

In the context of this compound, a PCM calculation would involve placing the solute molecule within a cavity created in the dielectric continuum that represents the solvent (e.g., water). The solute's electron density polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This interaction is solved self-consistently within the quantum mechanical calculation.

Different variations of PCM exist, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like Screening Model (COSMO). The choice of the model and the definition of the molecular cavity are critical for obtaining accurate results. These models are instrumental in studying how the polarity of the solvent influences the conformational preferences and reactivity of this compound. For instance, a polar solvent would be expected to stabilize charged or highly polar transition states, thereby affecting reaction rates.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations model the atomic motions of a system by integrating Newton's equations of motion. This methodology can provide a detailed picture of the conformational landscape of this compound and its interactions with solvent molecules or other solutes.

An MD simulation of this oxime, typically in a box of explicit solvent molecules like water, would require a well-parameterized force field. The force field is a set of potential energy functions that describe the interactions between atoms. For organic molecules, force fields such as AMBER, CHARMM, or OPLS are commonly used.

Through MD simulations, one could investigate:

Conformational Dynamics: Identifying the most stable conformations of the molecule and the energy barriers between them.

Solvation Structure: Analyzing the radial distribution functions of solvent molecules around specific atoms of the solute to understand the solvation shell structure.

Hydrogen Bonding: Determining the lifetime and geometry of hydrogen bonds formed between the oxime's hydroxyl group and solvent molecules.

Transport Properties: Calculating properties such as the diffusion coefficient of the molecule in a given solvent.

These simulations provide a bridge between the microscopic atomic details and macroscopic observable properties, offering a more complete understanding of the behavior of this compound in a realistic environment.

Derived Compounds and Structure Reactivity Relationships of 2 Chloro 2 Methylpropionaldehyde Oxime Analogues

Synthesis and Characterization of Functionalized Oxime Derivatives

The synthesis of 2-Chloro-2-methylpropionaldehyde oxime and its functionalized derivatives typically follows established organic chemistry principles, primarily involving the oximation of a corresponding aldehyde. The general and specific pathways are detailed below.

Synthesis Pathway

The preparation of the target compound, this compound, is generally achieved in a two-step process starting from isobutyraldehyde (B47883) (2-methylpropanal).

α-Chlorination of Isobutyraldehyde: The first step involves the chlorination of isobutyraldehyde at the alpha-position. This reaction yields 2-chloro-2-methylpropanal. The process is typically carried out by reacting isobutyraldehyde with chlorine gas in an organic solvent at controlled temperatures, often between 20–40°C, to achieve a high yield of the chlorinated aldehyde intermediate. researchid.co

Oximation of 2-Chloro-2-methylpropanal: The resulting 2-chloro-2-methylpropanal is then converted to its corresponding oxime. This is a condensation reaction where the aldehyde reacts with hydroxylamine (B1172632) (NH₂OH), usually in the form of hydroxylamine hydrochloride (NH₂OH·HCl), in a weakly acidic or basic medium. nih.govontosight.ai The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N-OH functional group of the oxime. nih.gov

Functionalized derivatives can be synthesized by modifying the starting materials or by subsequent reactions on the this compound molecule. For instance, nucleophilic substitution of the chloride can yield various derivatives.

Characterization Techniques

The structural confirmation of the synthesized oximes relies on a combination of spectroscopic methods.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The presence of the oxime is confirmed by characteristic absorption bands for the O-H stretch (typically broad, ~3600 cm⁻¹), the C=N stretch (~1665 cm⁻¹), and the N-O stretch (~945 cm⁻¹). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: Provides information on the proton environment. For this compound, one would expect to see a singlet for the six protons of the two methyl groups, a singlet for the aldehydic proton of the oxime group (CH=N), and a broad singlet for the hydroxyl proton (N-OH).

¹³C-NMR: Reveals the carbon skeleton of the molecule. Distinct signals would be observed for the methyl carbons, the quaternary carbon bearing the chlorine atom, and the carbon of the C=N double bond.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The mass spectrum for this compound would show a molecular ion peak and characteristic isotopic peaks due to the presence of chlorine.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Characteristic Signal | Predicted Value/Region |

| IR Spectroscopy | O-H stretch (oxime) | ~3600 cm⁻¹ (broad) |

| C=N stretch | ~1665 cm⁻¹ | |

| N-O stretch | ~945 cm⁻¹ | |

| C-Cl stretch | ~750-850 cm⁻¹ | |

| ¹H-NMR | Methyl protons (-CH₃)₂ | Singlet, ~1.7 ppm |

| Aldoxime proton (CH=N) | Singlet, ~7.5 ppm | |

| Hydroxyl proton (N-OH) | Singlet (broad), variable | |

| ¹³C-NMR | Methyl carbons (-(CH₃)₂) | ~25 ppm |

| Quaternary carbon (-C(Cl)-) | ~70 ppm | |

| Oxime carbon (CH=N) | ~150 ppm |

Comparative Analysis of Structural Similarities and Reactivity Differences

The reactivity of this compound is significantly influenced by the substituents on the carbon atom alpha to the oxime group. A comparative analysis with analogues highlights these structure-reactivity relationships.

The chemical behavior of this compound is dictated by the interplay of electronic and steric effects from its α-substituents.

Electronic Effect of the Chloro Substituent: The chlorine atom is highly electronegative and exerts a strong negative inductive effect (-I effect). This effect withdraws electron density from the adjacent quaternary carbon and, by extension, from the C=N double bond. This electron withdrawal makes the carbon of the C=N group more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted analogue. Furthermore, the electron-withdrawing nature of the chloro group increases the acidity of the oxime's hydroxyl proton (O-H), making it more readily deprotonated by a base. The chlorine atom also serves as a potential leaving group in nucleophilic substitution reactions. acs.org

Steric Effect of gem-Dimethyl Substituents: The presence of two methyl groups on the α-carbon (a gem-dimethyl group) introduces significant steric hindrance around the reactive centers of the molecule. researchgate.net This steric bulk shields the C=N double bond and the α-carbon from the approach of nucleophiles or other reagents. learncbse.in This "gem-dimethyl effect" can decrease the rate of reactions that require attack at these positions, counteracting the electronic activation provided by the chloro group. researchgate.netresearchgate.net For example, while the chloro group makes the α-carbon susceptible to substitution, the bulky methyl groups may slow down the rate of such Sₙ2-type reactions.

Replacing the chloro group with other functional groups like methylthio (-SCH₃) or amino (-NH₂) drastically alters the molecule's reactivity profile.

Comparison with 2-Methyl-2-methylthiopropionaldehyde Oxime: This analogue can be synthesized directly from 2-chloro-2-methylpropionaldehyde via nucleophilic substitution with a methyl mercaptide salt (e.g., NaSCH₃). researchid.co This synthetic relationship underscores a key reactivity difference: the C-Cl bond is susceptible to cleavage by sulfur nucleophiles. The methylthio group is less electronegative than chlorine and is considered weakly electron-donating or electron-neutral. It does not activate the oxime group towards nucleophilic attack to the same extent as chlorine. The sulfur atom, with its available lone pairs, can potentially influence reactions at adjacent centers differently than a halogen.

Table 2: Comparative Analysis of α-Substituted 2-Methylpropanal Oxime Analogues

| Property | 2-Chloro- Derivative | 2-Methylthio- Derivative | 2-Amino- Derivative |

| α-Substituent | -Cl | -SCH₃ | -NH₂ |

| Electronic Effect | Strongly electron-withdrawing (-I) | Weakly donating/polarizable | Electron-donating (+M > -I) |

| Reactivity of C=N Bond | Activated towards nucleophiles | Moderately reactive | Deactivated towards nucleophiles |

| Key Reactivity Feature | α-carbon is an electrophilic center; Cl is a good leaving group | C-S bond is stable; S-atom can be oxidized | Amino group is basic and nucleophilic |

| Acidity of Oxime O-H | Increased | Normal | Decreased |

Elucidation of Structure-Reactivity and Structure-Property Relationships

The primary structure-reactivity relationship in this compound is the dual influence of the α-substituents. The strong electron-withdrawing inductive effect of the chlorine atom enhances the electrophilicity of the oxime carbon and the acidity of the hydroxyl proton. This electronic activation, however, is sterically moderated by the bulky gem-dimethyl group, which hinders the approach of reagents. This combination results in a unique reactivity profile where the molecule is primed for certain reactions (like deprotonation or reaction with small nucleophiles) but may be slow to react with larger reagents.

The presence of a halogen atom also introduces the possibility for specific intermolecular interactions. Halogenated organic compounds can participate in "halogen bonding," a non-covalent interaction where the electropositive region on the halogen atom interacts with a nucleophile, such as the oxygen or nitrogen atom of a neighboring oxime molecule. nih.govacs.org This can influence the compound's physical properties, such as its melting point, boiling point, and crystal packing structure in the solid state.

By substituting the chlorine atom, these relationships are systematically altered.

Replacing Cl with SCH₃ removes the strong inductive withdrawal and the potential for the substituent to act as a leaving group under typical conditions, leading to a more stable but less electronically activated molecule.

Replacing Cl with NH₂ fundamentally changes the molecule from an electrophilic/acidic character to a nucleophilic/basic one, demonstrating that a single substitution at the α-position can completely invert the dominant chemical personality of the oxime.

Therefore, the α-substituents (halogen, alkyl, methylthio, amino) on the 2-methylpropanal oxime scaffold act as powerful modulators of electronic character, steric accessibility, and intermolecular forces, directly governing the chemical reactivity and physical properties of the resulting derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-2-methylpropionaldehyde oxime, and how can purity be optimized?

- Methodology :

- Synthesis : Use a condensation reaction between 2-chloro-2-methylpropionaldehyde and hydroxylamine hydrochloride under alkaline conditions. Adjust reaction time (4–6 hours) and temperature (60–80°C) to maximize yield .

- Purification : Employ fractional distillation (boiling point ~51°C) followed by recrystallization in ethanol/water mixtures. Monitor purity via GC-MS or HPLC (>95% target) .

- Characterization : Confirm structure via H/C NMR (δ 9.2 ppm for oxime proton) and FTIR (C=N stretch at ~1640 cm) .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodology :

- Stability : Store in amber glass vials at –20°C under inert gas (N/Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture or light .

- Decomposition Monitoring : Use TGA to assess thermal stability (decomposition onset >120°C) and periodic NMR to detect degradation products (e.g., aldehydes) .

Q. What safety protocols are critical during experimental handling of this compound?

- Methodology :

- PPE : Use N100/P3 respirators, nitrile gloves, and chemical-resistant aprons. Conduct experiments in fume hoods with secondary containment .

- Spill Management : Neutralize spills with sodium bicarbonate, collect using non-sparking tools, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Mechanistic Insights : Simulate reaction pathways with transition-state analysis (e.g., SN2 vs. SN1 mechanisms) and compare with experimental kinetics .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodology :

- Solubility Profiling : Use shake-flask method across solvents (water, DMSO, ethanol) at 25°C. Validate via UV-Vis spectroscopy and Karl Fischer titration for water content .

- Data Reconciliation : Apply Hansen solubility parameters to explain discrepancies (e.g., polar vs. nonpolar solvent interactions) .

Q. How to design a toxicological risk assessment framework for acute exposure?

- Methodology :

- AEGL Derivation : Use human volunteer data (if available) or extrapolate from rodent LC values. Apply uncertainty factors (UF=3–10) for interspecies variability .

- In Vitro Assays : Evaluate cytotoxicity in HEK293 cells via MTT assay. Measure IC and compare with structurally similar oximes (e.g., phosgene oxime) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.